4-(4-Dimethylaminostyryl)quinoline
Overview
Description
4-(4-Dimethylaminostyryl)quinoline is an organic compound with the molecular formula C19H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring system substituted with a dimethylaminostyryl group. It appears as a light yellow to brown powder or crystalline solid and has a melting point of approximately 140°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Dimethylaminostyryl)quinoline can be synthesized through various methods. One efficient method involves the condensation of quinaldine with aromatic aldehydes in the presence of acetic anhydride under microwave irradiation. This method allows for a high yield of the desired product in a relatively short reaction time . The reaction is typically carried out in the absence of solvent using catalytic amounts of zinc chloride (ZnCl2) and microwave irradiation at 600 W for 5-15 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylaminostyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, nitro, and amino groups. These derivatives have unique properties and applications in different fields .
Scientific Research Applications
4-(4-Dimethylaminostyryl)quinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Dimethylaminostyryl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. For example, it can inhibit the activity of heme polymerase, leading to the accumulation of toxic heme in cells . This mechanism is similar to that of other quinoline derivatives used in antimalarial drugs .
Comparison with Similar Compounds
4-(4-Dimethylaminostyryl)quinoline can be compared with other similar compounds, such as:
4-(4-Nitrostyryl)quinoline: This compound has a nitro group instead of a dimethylamino group, leading to different chemical and biological properties.
4-(4-Hydroxystyryl)quinoline: The presence of a hydroxyl group in this compound makes it more reactive in certain chemical reactions.
4-(2-Hydroxystyryl)quinoline: This compound has a hydroxyl group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which imparts unique chemical and biological properties .
Properties
CAS No. |
897-55-2 |
---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7- |
InChI Key |
CIXDQQGMRYRUQA-YFHOEESVSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Key on ui other cas no. |
897-55-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-(4-Dimethylaminostyryl)quinoline support or contradict Warburg's theory on the origin of cancer cells?
A2: Studies comparing the effects of this compound on malignant and nonmalignant lymphoblasts suggest a contradiction to Warburg's theory. [] While the compound did inhibit respiration and enhance glycolysis in both cell types, the malignant cells did not exhibit a significantly higher glycolytic rate than their nonmalignant counterparts. This finding challenges the core tenet of Warburg's theory, which posits that a respiratory impairment followed by a compensatory increase in glycolysis drives cancer development.
Q2: Have any structural modifications been explored to enhance the activity of this compound?
A3: Yes, several studies have investigated the Structure-Activity Relationship (SAR) of this compound and related compounds. Researchers have explored modifications to the aminostyryl portion [, ], substitutions on the styryl ring [], and the introduction of various functional groups like hydroxy, nitro, amino, and methoxy groups [, ]. These modifications aim to understand how different structural elements influence the compound's anti-tumor activity, potentially leading to more potent and selective derivatives.
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